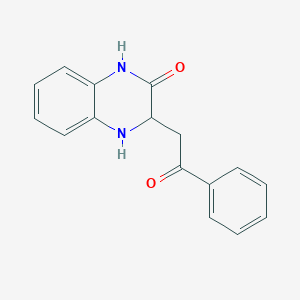

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,14,17H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKAPHKPMPKZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387023 | |

| Record name | 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-87-5 | |

| Record name | 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Phenacyl 3,4 Dihydro 1h Quinoxalin 2 One

Electrophilic and Nucleophilic Reactions on the Quinoxalinone Ring System

The dihydroquinoxalinone ring possesses several sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms, particularly the N1-H and N4-H, are primary sites for nucleophilic reactions such as alkylation. For instance, the alkylation of the N1 position of the quinoxalinone ring is a common transformation. sapub.org In a related procedure, 1,2-phenylenediamine is reacted with chloroacetic acid to form the 3,4-dihydroquinoxalin-2(1H)-one core, which can then be further functionalized. derpharmachemica.com For example, the N4 position can be acylated with chloroacetyl chloride, and subsequently, the N1 position can be alkylated using reagents like 4-bromophenacyl bromide in the presence of a base such as potassium carbonate. derpharmachemica.com

The benzene (B151609) ring fused to the dihydropyrazinone core can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-donating nature of the amino groups and the electron-withdrawing character of the amide carbonyl. The specific substitution pattern would depend on the reaction conditions and the directing effects of the substituents already present on the ring.

Nucleophilic substitution can also occur. For example, in related quinoxaline (B1680401) systems, chloro-substituted derivatives react with nucleophiles like hydrazine (B178648) hydrate. nih.gov This suggests that if a leaving group were present on the aromatic part of the 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one, it could be displaced by a suitable nucleophile.

Table 1: Examples of N-Functionalization of the Dihydroquinoxalinone Ring This table presents reactions on analogous dihydroquinoxalinone cores, illustrating the typical reactivity of the nitrogen atoms.

| Starting Material | Reagent | Position of Reaction | Product | Reference |

|---|---|---|---|---|

| 3,4-dihydroquinoxalin-2(1H)-one | Chloroacetyl chloride | N4-Acylation | 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | derpharmachemica.com |

| 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | 4-Bromophenacyl bromide, K2CO3 | N1-Alkylation | 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | derpharmachemica.com |

| 3-Ethylquinoxalin-2(1H)-one | Ethyl bromide, KOH | N1-Alkylation | 1,3-diethyl-1H-quinoxalin-2-one | sapub.org |

Reactivity of the Phenacyl Ketone and Aromatic Subunits

The phenacyl moiety introduces a highly reactive ketone and a separate phenyl ring, both of which can be chemically modified. The carbonyl group of the phenacyl side chain is susceptible to a wide range of nucleophilic additions and condensation reactions typical of ketones. For example, it can react with hydrazines to form hydrazones or with other nucleophiles. The methylene (B1212753) group adjacent to the ketone (the α-carbon) is acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions, such as aldol (B89426) condensations or alkylations.

The reactivity of the alkyl group at position 3 has been demonstrated in related quinoxalinone structures. For instance, 3-(2-oxopropyl)-1H-quinoxalin-2-one undergoes condensation with aromatic aldehydes and can react with reagents like bromine and acetic anhydride. sapub.orgresearchgate.net This suggests that the methylene group of the phenacyl substituent in this compound would exhibit similar reactivity.

The terminal phenyl ring of the phenacyl group can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the acetyl group, which is a meta-director.

Redox Chemistry and Hydrogenation/Dehydrogenation Transformations

Redox reactions are fundamental to the chemistry of the dihydroquinoxalinone system. youtube.comlibretexts.orgyoutube.com The 3,4-dihydro-1H-quinoxalin-2-one scaffold can be readily oxidized to the corresponding aromatic 1H-quinoxalin-2-one. csus.edu This dehydrogenation can be achieved using various oxidizing agents or through catalytic methods. For example, lead tetraacetate oxidation of 3-phenyl-3,4-dihydro-1H-quinoxalin-2-one furnishes the unsaturated quinoxalinone. researchgate.net

Conversely, the fully aromatic quinoxaline ring system can be reduced. Asymmetric hydrogenation of quinoxalines using chiral ruthenium diamine catalysts can produce tetrahydroquinoxalines with high enantioselectivity. nih.govnih.gov This implies that the dihydro-system of this compound could potentially be further reduced to a tetrahydroquinoxaline derivative under appropriate hydrogenation conditions. youtube.comyoutube.com

The ketone of the phenacyl group can also undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This transformation provides an additional handle for diversification.

Table 2: Redox Reactions of the Quinoxalinone Scaffold This table illustrates the redox transformations possible for the core heterocyclic system, based on related structures.

| Substrate | Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Phenyl-3,4-dihydro-1H-quinoxalin-2-one | Dehydrogenation (Oxidation) | Lead tetraacetate | 3-Phenyl-1H-quinoxalin-2-one | researchgate.net |

| 2-Alkyl/Aryl-substituted quinoxalines | Asymmetric Hydrogenation (Reduction) | Cationic Ru(η6-cymene)(monosulfonylated diamine) | Chiral 1,2,3,4-Tetrahydroquinoxalines | nih.gov |

| 2,3-Disubstituted quinoxalines | Stereodivergent Asymmetric Hydrogenation (Reduction) | Mn(CO)5Br / Chiral Ligand | cis- and trans-Enantioenriched Tetrahydroquinoxalines | nih.gov |

Ring-Opening and Rearrangement Reactions of the Dihydroquinoxalinone Scaffold

While the dihydroquinoxalinone scaffold is generally stable, it can participate in ring-opening and rearrangement reactions under specific conditions. For instance, the synthesis of spirocyclic 3,4-dihydroquinoxalin-2-ones through the condensation of α-chlorooxoindoles with o-phenylenediamines proceeds via an initial ring-opening of the oxoindole by the diamine, followed by a double cyclization, which constitutes a rearrangement. uit.no

Another example involves the reaction of o-phenylenediamines with maleic acid derivatives, which can lead to the formation of 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net While this is a synthetic route, it highlights the dynamic nature of the bonds involved during the formation of the heterocyclic ring. The potential for the pre-formed this compound to undergo similar skeletal reorganizations, for example under strong acidic or basic conditions, remains an area for further investigation.

Mechanism-Based Studies of Key Reactions and Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes. The synthesis of the dihydroquinoxalinone ring itself from o-phenylenediamine (B120857) and ethyl bromoacetate (B1195939) is initiated by an SN2 substitution, followed by a cyclization step. csus.edu The selectivity between the dihydro and the oxidized quinoxalinone product can be controlled by the choice of base. csus.edu

For C-H functionalization reactions at the C3 position of the oxidized quinoxalin-2-one, radical mechanisms are often proposed. For example, K₂S₂O₈-mediated reactions with alkenes are believed to proceed through radical intermediates, a hypothesis supported by the quenching of the reaction in the presence of radical scavengers like TEMPO. nih.gov Similarly, photocatalytic reactions often involve the generation of radical species under visible light irradiation. nih.govmdpi.com

The mechanism for the formation of 3-phenylquinoxalin-2-one from an aryldibromoethanone and an aryl-1,2-diamine is proposed to proceed through an initial imine formation followed by cyclization, rather than through an initial amide bond formation. This was determined through NOE spectroscopic analysis of the resulting regioisomers. thieme-connect.de

Derivatization for Complex Molecular Architectures

The varied reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The nitrogen atoms can be used as points of attachment for various substituents, altering the molecule's properties. derpharmachemica.com The reactivity of the phenacyl side chain allows for its elaboration into other functional groups or its use as a handle for constructing larger systems. For example, the ketone can be converted into a pyrazole (B372694) ring by reaction with hydrazine. researchgate.net

Furthermore, the dihydroquinoxalinone core can be fused with other heterocyclic rings. Thieno[2,3-b]quinoxaline derivatives, for instance, are synthesized from 2(1H)-quinoxalinthione-3-carbonitrile by reaction with reagents like phenacyl bromide. tandfonline.com This demonstrates how the quinoxalinone scaffold can be a platform for creating fused polycyclic systems. The synthesis of various derivatives has been pursued to create compounds with potential biological activities, highlighting the importance of this scaffold in medicinal chemistry. nih.govresearchgate.net Reductive cyclization of N-(o-nitroaryl)amino esters is another powerful method to access enantiopure dihydroquinoxalinones, which can serve as chiral building blocks for complex targets. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Phenacyl 3,4 Dihydro 1h Quinoxalin 2 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one (Molecular Formula: C₁₆H₁₄N₂O₂), HRMS provides an exact mass measurement, which is crucial for confirming its chemical formula and distinguishing it from isobaric compounds.

The expected monoisotopic mass would be calculated and compared against the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range. The electrospray ionization (ESI) technique is commonly employed for such analyses.

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pathways. The fragmentation of this compound would likely proceed through characteristic losses of the phenacyl side chain and cleavages within the quinoxalinone ring. Key fragmentation patterns would include the loss of the phenyl group, the benzoyl group, and subsequent fragmentations of the heterocyclic core. This data is invaluable for confirming the connectivity of the molecular structure. For instance, a related compound, 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(acetyl chloride)-3,4-dihydroquinoxalin-2(1H)-one, has been analyzed using ESI-MS, providing a basis for predicting the fragmentation of the target molecule. derpharmachemica.com

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₁₆H₁₅N₂O₂⁺ | 267.1128 |

| [M-C₆H₅CO]⁺ | C₉H₉N₂O⁺ | 161.0709 |

| [M-C₈H₇O]⁺ | C₈H₇N₂O⁺ | 147.0553 |

| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0335 |

Note: This table contains predicted data based on the compound's structure and known fragmentation patterns of similar molecules.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecular structure. walisongo.ac.id Techniques like COSY, HSQC, and HMBC provide through-bond connectivity information. youtube.comsdsu.educolumbia.edu

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on both the quinoxalinone and phenacyl moieties, the N-H protons of the dihydroquinoxalinone ring, and the aliphatic protons of the C3-methine and the phenacyl methylene (B1212753) group.

¹³C NMR: The carbon spectrum would display signals for the two carbonyl carbons (ketone and amide), the aromatic carbons, and the aliphatic carbons at C3 and the methylene position. tandfonline.comias.ac.in

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. sdsu.edu It would show correlations between the C3-proton and the adjacent methylene protons of the phenacyl group, as well as correlations among the protons on the benzene (B151609) ring of the quinoxalinone core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu It allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include the signal from the methylene protons of the phenacyl group to the C3 carbon and the ketone's carbonyl carbon, confirming the attachment of the side chain. Correlations from the N-H proton to C2 and C8a would further solidify the ring structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | ~165.0 | - | C3-H, N4-H |

| 3 | ~58.0 | ~4.5 (dd) | C2, C4a, C1', C2' |

| 4 | - | ~7.5 (br s) | C2, C4a, C5, C8a |

| 4a | ~128.0 | - | - |

| 5 | ~115.0 | ~6.8 (d) | C4a, C7 |

| 6 | ~122.0 | ~7.1 (t) | C8, C4a |

| 7 | ~128.5 | ~7.0 (t) | C5, C8a |

| 8 | ~117.0 | ~6.9 (d) | C6, C4a |

| 8a | ~132.0 | - | - |

| 1' (CH₂) | ~45.0 | ~3.5 (dd), ~3.8 (dd) | C3, C2', C1'', C2''/C6'' |

| 2' (C=O) | ~198.0 | - | - |

| 1'' | ~137.0 | - | - |

| 2''/6'' | ~129.0 | ~8.0 (d) | C4'', C2' |

| 3''/5'' | ~129.5 | ~7.6 (t) | C1'', C5''/C3'' |

| 4'' | ~134.0 | ~7.5 (t) | C2''/C6'' |

Note: This table contains predicted data based on typical chemical shifts for quinoxalinone and phenacyl moieties found in the literature. derpharmachemica.comtandfonline.comimist.ma dd = doublet of doublets, t = triplet, d = doublet, br s = broad singlet.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this analysis would yield precise bond lengths, bond angles, and torsion angles.

Studies on similar quinoxalinone derivatives show that the dihydroquinoxaline ring system is typically not perfectly planar. tandfonline.comnih.gov The analysis would reveal the specific conformation of the six-membered heterocyclic ring and the relative orientation of the phenacyl substituent with respect to the quinoxalinone core.

Furthermore, X-ray diffraction elucidates the supramolecular architecture, revealing intermolecular interactions that govern the crystal packing. Key interactions would likely include:

Hydrogen Bonding: The N-H group of the amide and the C=O of the lactam can act as hydrogen bond donors and acceptors, respectively, leading to the formation of dimers or chains in the crystal lattice.

π-π Stacking: The aromatic rings of the quinoxalinone and phenacyl groups can engage in π-π stacking interactions, contributing to the stability of the crystal structure. nih.govtandfonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. ias.ac.in

FT-IR Spectroscopy: The FT-IR spectrum would show prominent absorption bands corresponding to:

N-H stretching: A band around 3200-3400 cm⁻¹ for the secondary amine/amide.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O stretching: Two distinct carbonyl bands would be expected. The amide carbonyl (lactam) of the quinoxalinone ring would appear around 1670-1690 cm⁻¹, while the ketone carbonyl of the phenacyl group would absorb at a slightly higher frequency, around 1690-1710 cm⁻¹. tandfonline.com

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Around 1200-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for studying the π-conjugated system. nih.govacs.org Intense Raman bands can serve as markers for the quinoxalinone core and can be sensitive to conformational changes and the extent of electronic conjugation within the molecule. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ketone) | Stretching | 1690 - 1710 |

| C=O (amide) | Stretching | 1670 - 1690 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Note: This table contains predicted data based on established group frequencies and data from related quinoxalinone compounds. tandfonline.comias.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or DMSO would be expected to show multiple absorption bands. ias.ac.innih.gov

These absorptions arise from π→π* and n→π* electronic transitions within the aromatic quinoxalinone system and the phenacyl chromophore. nih.gov Typically, quinoxalinone derivatives exhibit strong absorption bands in the UV region (250-350 nm) corresponding to π→π* transitions and weaker, longer-wavelength bands corresponding to n→π* transitions. nih.govnih.govresearchgate.net The specific absorption maxima (λ_max) and molar absorptivity (ε) values are sensitive to the molecular structure and solvent environment. acs.org

Many quinoxalinone derivatives are known to be fluorescent. nih.govresearchgate.net Upon excitation at an appropriate wavelength (one of its absorption maxima), the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence spectrum provides information about the nature of the lowest excited state and can be influenced by factors such as molecular rigidity and solvent polarity. The presence of the phenacyl group may lead to quenching or modification of the fluorescence typically observed for the simpler quinoxalinone core.

Electron Paramagnetic Resonance (EPR) for Photoinduced Processes and Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. researchgate.net While this compound is a diamagnetic, closed-shell molecule in its ground state and thus EPR-silent, the technique is invaluable for studying its potential to form radical intermediates.

Such radicals could be generated through:

Photoinduced Processes: Upon UV irradiation, the molecule could undergo processes leading to the formation of radical species. EPR, often combined with spin trapping techniques, can identify these transient intermediates. nih.gov

Redox Reactions: Electrochemical or chemical reduction can lead to the formation of a radical anion. researchgate.net The quinoxalinone moiety, being electron-deficient, can accept an electron to form a semiquinone-type radical anion. nih.govrsc.org The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through the analysis of g-values and hyperfine coupling constants with magnetic nuclei (¹⁴N, ¹H). researchgate.netnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides a thermal stability profile for this compound.

A TGA thermogram would show the decomposition temperature at which the compound begins to lose mass. Studies on other quinoxaline (B1680401) derivatives indicate good thermal stability. researchgate.net For the target compound, one might expect initial stability up to temperatures exceeding 200-250°C. researchgate.net The TGA curve would show one or more mass loss steps, corresponding to the sequential fragmentation and volatilization of different parts of the molecule, such as the loss of the phenacyl side chain followed by the decomposition of the heterocyclic ring. The residual mass at the end of the experiment would also be determined. This information is crucial for understanding the material's suitability for applications where thermal stress may be a factor.

Theoretical and Computational Investigations of 3 Phenacyl 3,4 Dihydro 1h Quinoxalin 2 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic characteristics of molecules. For compounds like 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G** or higher. researchgate.net This process minimizes the energy of the molecule to predict its most stable three-dimensional structure.

The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For the title compound, these calculations would define the puckering of the dihydro-quinoxalinone ring, the orientation of the phenacyl substituent at the C3 position, and the planarity of the aromatic rings. The electronic structure analysis reveals the distribution of electron density throughout the molecule, highlighting the effects of the electron-withdrawing carbonyl groups and the electron-donating amine moieties.

Table 1: Representative Theoretical Geometric Parameters for a DFT-Optimized Quinoxalinone Core Structure Note: This table is illustrative and represents typical values for a quinoxalinone scaffold. Actual values for the title compound would require specific calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C2=O | ~1.23 Å |

| C2-N1 | ~1.38 Å | |

| N1-H | ~1.01 Å | |

| C3-N4 | ~1.45 Å | |

| C3-C(phenacyl) | ~1.52 Å | |

| Bond Angle | N1-C2-C3 | ~117° |

| C2-C3-N4 | ~110° | |

| O=C2-N1 | ~123° | |

| Dihedral Angle | C8a-N1-C2-C3 | ~ -15° (Indicates ring puckering) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring of the quinoxaline (B1680401) core and the nitrogen atoms, while the LUMO would likely be centered on the electron-deficient carbonyl groups and the phenacyl moiety.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For the title compound, the MEP would show negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles. Positive potential would likely be observed around the N-H protons, indicating their acidic character. researchgate.netnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. The synthesis of the parent 3,4-dihydroquinoxalin-2-one structure often involves an initial SN2 substitution followed by a cyclization step. csus.edu Theoretical calculations can map the entire reaction coordinate, identifying intermediates and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of a reaction, which governs its rate. For instance, modeling the addition of the phenacyl group could clarify whether the reaction proceeds through a direct substitution or via a more complex pathway involving intermediates. Such studies are vital for optimizing reaction conditions and understanding selectivity. mdpi.com

Conformational Analysis and Tautomeric Equilibria Studies

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenacyl group to the quinoxalinone ring. Conformational analysis involves calculating the potential energy surface as a function of this rotation to identify the lowest-energy (most stable) conformers.

Furthermore, this class of compounds can exhibit tautomerism. The primary equilibrium would be the keto-enol tautomerism involving the amide and ketone carbonyls. Computational methods can predict the relative energies of the different tautomers (e.g., the amide vs. the enol form), thereby estimating the equilibrium constant and determining the predominant species in different environments. mdpi.com For quinoxalinones, the keto form is generally more stable.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when correlated with experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. These calculations can confirm the presence of key functional groups, such as the C=O stretch of the ketone and amide, and the N-H stretch. Calculated frequencies are often systematically overestimated and are therefore scaled by a known factor to improve agreement with experimental results. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table demonstrates the typical correlation for a related heterocyclic structure. Specific data for the title compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3550 | ~3410 | ~3400 |

| C-H Aromatic Stretch | ~3150 | ~3026 | ~3030 |

| C=O (Ketone) Stretch | ~1755 | ~1686 | ~1680 |

| C=O (Amide) Stretch | ~1720 | ~1652 | ~1655 |

| C=C Aromatic Stretch | ~1630 | ~1566 | ~1570 |

Analysis of Non-Covalent Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound would be organized into a crystal lattice through various non-covalent interactions. Computational analysis can predict and quantify these interactions.

Hydrogen Bonding: The most significant hydrogen bond would be the intermolecular interaction between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule, forming chains or dimers. nih.gov

π-Stacking: The planar aromatic rings of the quinoxaline and phenacyl groups can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions involve the parallel alignment of the aromatic rings of adjacent molecules. nih.gov

These combined interactions dictate the crystal packing and influence the material's physical properties.

Quantum Chemical Descriptors for Reactivity and Stability

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. researchgate.netnih.gov

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Table 3: Quantum Chemical Descriptors and Their Formulas Note: The values are illustrative. E_HOMO and E_LUMO would be obtained from DFT calculations for the specific molecule.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Indicates the power to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; high softness means high reactivity. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Related to electronegativity (μ = -χ). |

These descriptors provide a comprehensive theoretical framework for predicting the chemical behavior of this compound.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as an Intermediate in Multi-Step Organic Synthesis

The functionalization of the 3,4-dihydroquinoxalin-2-one core is a common strategy in multi-step organic synthesis. For instance, the reaction of 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one with 4-bromo phenacyl bromide has been reported, demonstrating a method to introduce a phenacyl-containing moiety onto the quinoxalinone nitrogen. derpharmachemica.com This resulting compound, 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one, can then be further reacted with various anilines. derpharmachemica.com This highlights the utility of phenacyl bromide in creating more complex quinoxalinone derivatives, though it does not start with or exclusively focus on 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one as the primary intermediate. The broader class of quinoxalin-2-ones is frequently employed in multi-component reactions to generate a library of substituted compounds. nih.gov

Precursor in Ligand Design for Coordination Chemistry

Applications in Organic Light-Emitting Devices (OLEDs)

The quinoxalin-2(1H)-one fragment is considered a promising electron-withdrawing substituent for the development of push-pull systems with photophysical properties applicable to materials science. nih.gov However, specific studies on the application of this compound in OLEDs, including data on its electroluminescent properties or device performance, have not been identified.

Development in Polymeric Materials and Optoelectronic Applications

The quinoxalin-2(1H)-one core is recognized for its potential in creating materials with interesting photophysical properties. nih.gov These properties are often tuned by the introduction of various substituents. Despite this, there is no specific mention in the available literature of the development of polymeric materials derived from this compound or its specific optoelectronic applications.

Contribution to Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

The quinoxalinone scaffold has been explored in the context of materials for solar energy applications. However, research specifically detailing the contribution of this compound to the performance of dye-sensitized solar cells or organic photovoltaics is not present in the surveyed scientific papers.

Role in Fluorescent Probes and Sensors

The quinoxalinone skeleton is a known fluoroionophore, and its derivatives are used in the design of fluorescent sensors. researchgate.net The fluorescence properties are highly dependent on the nature and position of substituents on the quinoxalinone ring. While the general class of compounds is promising for sensor applications, researchgate.net there is no specific data or research on the use of this compound as a fluorescent probe or sensor.

Green Chemistry Aspects in Quinoxalinone Synthesis and Application

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like quinoxalinones. Research has focused on developing more environmentally benign, efficient, and economically viable routes to these valuable scaffolds, moving away from traditional methods that often require harsh conditions, toxic reagents, and lengthy purification processes. sci-hub.sersc.org The development of these sustainable methods is crucial for applications in medicinal chemistry and materials science. mdpi.com

Key green chemistry strategies applied to quinoxalinone synthesis include the use of alternative energy sources, employment of eco-friendly solvents, development of catalyst-free reactions, and the design of one-pot multicomponent reactions (MCRs). researchgate.netias.ac.in These approaches aim to improve atom economy, reduce waste, and minimize environmental impact.

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in the green synthesis of the quinoxaline (B1680401) core, applicable to derivatives like this compound, is the development of catalyst-free and solvent-free reaction conditions. rsc.orgasianpubs.org Traditional syntheses often rely on catalysts that can be costly, toxic, or difficult to remove from the final product. rsc.org By eliminating the catalyst, these newer methods offer simpler, greener, and more practical alternatives. asianpubs.org

One prominent solvent-free technique is mechanochemistry, which involves grinding or milling solid reactants together. ias.ac.inrsc.org For instance, the simple grinding of substituted o-phenylenediamine (B120857) with oxalic acid at room temperature can produce 1,4-dihydro-quinoxaline-2,3-diones in good yields with excellent atom economy. ias.ac.in Similarly, mechanochemical agitation of 1,2-diamines and 1,2-dicarbonyl compounds in a homogenizer can afford quinoxalines in minutes in nearly quantitative yields without the need for any catalyst or solvent. rsc.org These methods significantly reduce waste as they often eliminate the need for organic solvents for the reaction and subsequent purification steps. sci-hub.sersc.org

Interactive Data Table: Solvent-Free and Catalyst-Free Synthesis of Quinoxalinone Scaffolds

| Reactants | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Oxalic Acid | Grinding | Room Temperature, Solvent-Free | Minutes | Good to Very Good | ias.ac.in |

| o-Phenylenediamine, Benzil | Homogenization | 4000 rpm, Stainless Steel Balls | 3 min | Quantitative | rsc.org |

| Phenacyl Halides, 1,2-Diaminoarenes | Domino Synthesis | Sodium Bicarbonate, Catalyst-Free | Not Specified | Up to 97% | asianpubs.org |

| o-Phenylenediamines, 1,2-Diketones | Sulfated Polyborate | 100°C, Solvent-Free | 10-25 min | 89-96% | ias.ac.in |

| o-Phenylenediamine, Ethyl Bromoacetate (B1195939) | One-Pot | Base-dependent, varied solvents | Not Specified | Varied | csus.edu |

Aqueous and Alternative Solvent Systems

Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for organic synthesis. growingscience.comacs.org The synthesis of quinoxalinones via the condensation of 1,2-diamines and α-keto acids has been successfully achieved in water under catalyst-free conditions. organic-chemistry.org The use of water as a solvent can sometimes lead to significant rate acceleration compared to conventional organic solvents. acs.org Furthermore, the products can often be easily isolated by simple filtration. organic-chemistry.org

Another innovative approach involves the use of Natural Deep Eutectic Solvents (NADESs). rsc.org A choline (B1196258) chloride/water NADES has been used to promote the high-yielding and rapid synthesis of functionalized quinoxalines at room temperature. rsc.org This method is exceptionally fast (5 minutes), requires no additional catalyst, and allows for the recycling of the solvent system multiple times without losing efficiency, making it a highly sustainable option. rsc.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of green chemistry. mdpi.comresearchgate.net They are characterized by high atom economy, procedural simplicity, and reduced waste generation compared to stepwise syntheses. researchgate.net Various MCRs have been developed for the synthesis of functionalized quinoxalin-2(1H)-ones. mdpi.com These reactions provide an environmentally friendly and sustainable pathway to a diverse range of derivatives with potential applications in materials and medicine. sci-hub.semdpi.com For example, a three-component radical cascade reaction of quinoxalinones with olefins and sulfinic acids has been reported under metal-free conditions. sci-hub.se

Photochemical and Alternative Energy Methods

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. Recent studies have demonstrated the synthesis of functionalized quinoxalin-2(1H)-ones using light as a clean energy source. acs.orgrsc.org In a particularly green approach, the dehydrogenative amination of quinoxalin-2(1H)-ones has been achieved using air as the sole oxidant, proceeding at room temperature without any metal catalyst or strong oxidant. acs.org In some cases, the quinoxalin-2(1H)-one substrate itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org Ultrasound irradiation is another alternative energy source that has been used to promote the catalyst-free synthesis of quinoxaline derivatives in excellent yields and short reaction times. researchgate.net

Interactive Data Table: Green Synthesis Methods for Quinoxalinone Derivatives

| Method | Key Features | Conditions | Reactants | Product Type | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Catalyst-free, Eco-friendly solvent | Water, Reflux | 1,2-Diamines, α-Keto Acids | Quinoxalinones | organic-chemistry.org |

| NADES Promotion | Recyclable solvent, Fast, Catalyst-free | ChCl/water, Room Temp, 5 min | 1,2-Diamines, 1,2-Dicarbonyls | Functionalized Quinoxalines | rsc.org |

| Photoinduced Amination | Metal-free, Green oxidant | Visible Light, Air | Quinoxalin-2(1H)-ones, Aliphatic Amines | 3-Aminoquinoxalin-2(1H)-ones | acs.org |

| Multicomponent Reaction | Atom-economical, Metal-free | Mild Conditions | Quinoxalinones, Ketones, TBN | (E)-Quinoxalinone Oximes | acs.org |

| Ultrasound Irradiation | Catalyst-free, Rapid | Room Temperature | 1,2-Diamines, 1,2-Diketones | Quinoxalines | researchgate.net |

These advancements highlight a clear trend towards the development of sustainable and efficient synthetic routes for quinoxalinone-based compounds, aligning with the core tenets of green chemistry.

Emerging Research Avenues and Future Outlook in 3 Phenacyl 3,4 Dihydro 1h Quinoxalin 2 One Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxalinone derivatives is undergoing a paradigm shift towards greener and more sustainable practices. rsc.orgripublication.comias.ac.insemanticscholar.org Traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and metal catalysts, which pose environmental concerns. rsc.org Modern research is focused on developing methodologies that are not only efficient but also environmentally benign.

One promising approach is the adoption of photocatalytic reactions, which utilize visible light as a clean and abundant energy source to drive chemical transformations. acs.orgacs.org These methods can facilitate the synthesis of complex molecules under mild conditions, often without the need for external photocatalysts. acs.org For instance, the dehydrogenative amination of quinoxalin-2(1H)-ones has been achieved using air as the sole oxidant, showcasing a remarkably eco-friendly pathway. acs.org Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecular scaffolds in a single step from simple starting materials, thereby improving atom economy and reducing waste. researchgate.net

The principles of green chemistry are also being applied through the use of alternative solvents, such as water or polyethylene glycol (PEG), and catalyst-free conditions. ripublication.com Grinding chemistry, a solvent-free technique, has been successfully employed for the one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives with excellent atom economy. ias.ac.in These sustainable approaches are not only environmentally responsible but also offer practical advantages in terms of cost-effectiveness and operational simplicity.

Unveiling Undiscovered Chemical Reactivity and Transformation Pathways

Beyond the synthesis of the quinoxalinone core, researchers are actively exploring new avenues of chemical reactivity to functionalize and diversify this scaffold. A key area of focus is the direct C-H functionalization of the quinoxalin-2(1H)-one ring system, which allows for the introduction of various substituents without the need for pre-functionalized starting materials. nih.govfrontiersin.orgnih.govmdpi.comrsc.org This atom-economical approach has been utilized for arylation, alkylation, and vinylation of the C3-position of quinoxalin-2(1H)-ones. nih.govfrontiersin.org

Recent studies have demonstrated the use of hypervalent iodine(III) reagents to promote a range of C-H functionalization reactions, including the introduction of β-azido alkyl groups. nih.gov Furthermore, electrochemical methods are emerging as a powerful tool for C-H activation, enabling the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones in a process that avoids stoichiometric oxidants and heavy metal catalysts. rsc.org

Photocatalysis is also proving to be a versatile tool for unlocking novel reactivity. Visible-light-induced C-H/N-H cross-dehydrogenative coupling reactions have been developed for the synthesis of 3-aminoquinoxalin-2(1H)-ones. acs.org The discovery of the quinoxalinone–B(C6F5)3·H2O combination as a photocatalyst, activated through an acidochromism strategy, has opened up new possibilities for aerobic oxidation reactions. acs.org Additionally, novel rearrangements of quinoxaline (B1680401) N-oxides to form benzimidazolinones represent an intriguing transformation pathway that expands the chemical space accessible from this scaffold. organic-chemistry.org

Advancements in Computational Modeling and Machine Learning for Quinoxalinone Design

The integration of computational modeling and machine learning (ML) is revolutionizing the field of chemical synthesis and materials discovery. nih.govcitrine.iomdpi.comnih.govchemrxiv.orgrsc.org These powerful tools offer the potential to accelerate the design and development of novel quinoxalinone derivatives with tailored properties.

Computational chemistry, particularly density functional theory (DFT), allows for the in-silico screening of potential candidates, predicting their optoelectronic properties and guiding experimental efforts. nih.govbeilstein-journals.org This approach saves significant time and resources by prioritizing the synthesis of the most promising molecules. For example, computational studies have been employed to design quinoxaline-based dyes for optimized performance in dye-sensitized solar cells. nih.gov

Machine learning is emerging as a transformative technology for materials discovery. citrine.iomdpi.comrsc.org ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules. citrine.io This data-driven approach can identify complex structure-property relationships that may not be apparent through traditional methods. rsc.org In the context of quinoxalinone chemistry, ML could be used to design novel materials with specific optical and electronic characteristics or to predict the biocompatibility of derivatives for drug delivery applications. chemrxiv.org The combination of ML with high-throughput screening can create a closed-loop system for the rapid discovery and optimization of new functional materials. mdpi.com

Development of Novel Materials with Tunable Optical and Electronic Properties

Quinoxaline derivatives are gaining significant attention as building blocks for advanced organic materials due to their inherent electronic properties. nih.govrsc.orgsquarespace.combeilstein-journals.orgnih.gov The ability to systematically modify the quinoxalinone scaffold allows for the fine-tuning of their optical and electronic characteristics, making them suitable for a range of applications, including organic electronics and liquid crystals. nih.govrsc.org

The strong electron-accepting nature of the quinoxaline core makes it an excellent component in materials for organic solar cells and dye-sensitized solar cells (DSSCs). nih.gov By strategically introducing different substituents, the absorption and emission wavelengths of quinoxalinone derivatives can be precisely controlled. beilstein-journals.org For instance, the development of dicyanopyrazinoquinoxaline derivatives and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione counterparts has demonstrated how structural modifications can establish clear structure-property relationships for optical and thermal properties. beilstein-journals.orgnih.gov

Furthermore, the unique molecular shapes that can be achieved through careful molecular engineering of quinoxaline derivatives make them promising candidates for liquid crystalline materials. rsc.org The self-assembly of these molecules into ordered mesophases is of great interest for applications in organic electronic devices. The study of structure-property relationships in these systems is crucial for the rational design of new functional materials with desired morphologies and photophysical properties. squarespace.com

Integration with Flow Chemistry and Automated Synthesis Techniques for Efficient Production

The demand for rapid and efficient synthesis of chemical compounds has led to the increasing adoption of flow chemistry and automated synthesis platforms. merckmillipore.comnih.govacs.orgyoutube.comucla.edursc.org These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. rsc.org

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. mdpi.com A notable example is the mechanochemical synthesis of quinoxaline derivatives using a spiral gas-solid two-phase flow approach, which eliminates the need for solvents and significantly reduces reaction times. mdpi.com

Automated synthesis platforms, often integrated with flow chemistry, enable the rapid synthesis and purification of compound libraries. merckmillipore.comnih.govacs.orgyoutube.comucla.edu These systems can perform entire synthetic sequences, from reagent addition to product isolation, with minimal human intervention. merckmillipore.com The combination of high-throughput experimentation with flow chemistry allows for the rapid screening of reaction conditions and the optimization of synthetic routes. rsc.org Microdroplet reaction technology, for instance, has been used for the high-throughput screening of optimized synthesis conditions for quinoxaline derivatives, achieving reaction times in the millisecond range. nih.govnih.govresearchgate.net The integration of these technologies will be crucial for the efficient and scalable production of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one and its derivatives for various applications.

Design and Synthesis of New Structural Variants for Expanded Chemical Space

To fully explore the potential of the this compound scaffold, researchers are actively engaged in the design and synthesis of new structural variants. This expansion of chemical space is driven by the desire to discover novel compounds with enhanced properties and new applications. Strategies for structural diversification include the introduction of various substituents, the creation of spirocyclic systems, and the fusion of additional heterocyclic rings. rsc.orgsemanticscholar.orgacs.orgnih.govuit.nonih.govresearchgate.netunav.edu

One approach to diversification is the synthesis of spiro-indeno[1,2-b]quinoxalines, which are complex molecular architectures with unique conformational features. rsc.orgsemanticscholar.org These compounds are often synthesized through multicomponent reactions, providing a straightforward route to intricate molecular frameworks. rsc.org Another strategy involves the fusion of other heterocyclic rings onto the quinoxalinone core, leading to novel polycyclic systems with potentially interesting biological and material properties. acs.orgnih.gov For example, the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones and related fused heterocycles has been explored in the context of developing excitatory amino acid antagonists. nih.gov

The rational modification of the this compound structure, guided by computational modeling and structure-activity relationship (SAR) studies, is a powerful approach to developing compounds with specific functionalities. nih.govunav.edu By systematically altering substituents on the quinoxalinone ring and the phenacyl moiety, it is possible to fine-tune the properties of the molecule for a desired application, whether it be for medicinal chemistry or materials science. nih.gov

Q & A

Q. What are optimized copper-catalyzed synthesis protocols for 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one?

Methodological Answer: Copper-catalyzed asymmetric synthesis is a robust approach for quinoxalinone derivatives. Key parameters include:

- Catalyst loading : Low copper catalyst concentrations (e.g., 2-5 mol%) to minimize side reactions .

- Reaction conditions : Heating at 110°C for 24 hours under inert atmosphere to ensure cyclization and avoid oxidation .

- Chiral ligands : Use of (R)-BINAP or similar ligands to achieve enantioselectivity, critical for bioactive applications . Table 1: Representative Synthesis Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%)* | Reference |

|---|---|---|---|---|

| CuI/(R)-BINAP | 110 | 24 | ~75-80 | |

| Pd(OAc)₂ | 100 | 18 | ~70 | |

| *Yield data estimated from analogous reactions in cited studies. |

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing to structurally similar compounds (e.g., 3-phenyl derivatives). For example, the phenacyl carbonyl group typically appears at δ ~177 ppm in ¹³C NMR, while aromatic protons resonate at δ 6.5–7.4 ppm .

- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1022 for C₁₄H₁₃N₂O) .

- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures .

Q. What safety protocols are critical when handling 3-phenacylquinoxalinone derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- First aid : For skin exposure, wash immediately with water for 15+ minutes; seek medical attention if irritation persists .

- Ventilation : Use fume hoods to mitigate inhalation risks, as these compounds are harmful if inhaled .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of 3-phenacylquinoxalinone derivatives?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-31G(d) basis sets to model ground-state structures and compare with crystallographic data .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing phenacyl groups reduce HOMO energy, enhancing electrophilic character .

- NBO analysis : Identify hyperconjugative interactions (e.g., n→σ* or π→π*) influencing stability .

Q. What strategies are effective for evaluating the anti-tubercular activity of 3-phenacylquinoxalinone analogs?

Methodological Answer:

- In vitro assays : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency) .

- SAR studies : Modify substituents on the phenacyl group (e.g., nitro, methoxy) to correlate electronic effects with activity .

- Cytotoxicity testing : Use Vero cells to assess selectivity indices (SI >10 preferred) .

Q. How does the Kostanecki-Robinson reaction mechanism apply to functionalizing 3-phenacylquinoxalinones?

Methodological Answer:

- Reaction setup : React 3-phenacylquinoxalin-2-one with acetic anhydride in the presence of BF₃·Et₂O to form pyrano[2,3-b]quinoxaline derivatives .

- Mechanistic steps :

Acylation of the carbonyl oxygen.

Electrophilic attack at the quinoxaline C4 position.

Q. How should researchers resolve contradictions in spectroscopic vs. computational data for quinoxalinone derivatives?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (RMSD <0.5 ppm acceptable) .

- Solvent effects : Simulate solvent interactions (e.g., PCM model for CDCl₃) to improve DFT accuracy .

- Dynamic effects : Include Boltzmann-weighted conformational ensembles in calculations .

Q. What factorial design approaches optimize reaction conditions for quinoxalinone synthesis?

Methodological Answer:

- 2³ factorial design : Vary temperature (90–120°C), catalyst loading (2–10 mol%), and solvent (DMF vs. toluene) to identify significant variables .

- Response surface methodology (RSM) : Model interactions between factors (e.g., temp × time) to maximize yield .

- AI-driven optimization : Use tools like COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.